molecular formula C9H5ClFNO B8606601 7-Chloro-6-fluoro-isoquinoline 2-oxide CAS No. 923021-48-1

7-Chloro-6-fluoro-isoquinoline 2-oxide

Cat. No. B8606601
Key on ui cas rn: 923021-48-1
M. Wt: 197.59 g/mol
InChI Key: OQMBJKGORSBEHX-UHFFFAOYSA-N
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Patent
US08772492B2

Procedure details

25 g (137.7 mmol) of 7-Chloro-6-fluoro-isoquinoline (56) were in dissolved in 500 ml of dichloromethane. At room temperature 50.9 g (206.5 mmol) of 3-chloro-peroxy benzoic acid (70%) were added and the mixture was stirred at room temperature until complete conversion was achieved. For workup, the precipitate was filtered off and washed with dichloromethane. The filtrate was washed twice with NaHCO3-solution. The layers were separated and the aqueous phase was extracted twice with dichloromethane. The organic phases were dried with MgSO4 and evaporated. The so obtained solid material (18.4 g) was used without further purification. Rt=0.87 min (Method C). Detected mass: 198.1/200.1 (M+H+).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50.9 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[CH:9]2)=[CH:4][C:3]=1[F:12].ClC1C=C(C=CC=1)C(OO)=[O:18]>ClCCl>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N+:8]([O-:18])=[CH:9]2)=[CH:4][C:3]=1[F:12]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C=C2C=CN=CC2=C1)F
Step Two
Name
Quantity
50.9 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature until complete conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
For workup, the precipitate was filtered off
WASH
Type
WASH
Details
washed with dichloromethane
WASH
Type
WASH
Details
The filtrate was washed twice with NaHCO3-solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2C=C[N+](=CC2=C1)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 18.4 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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